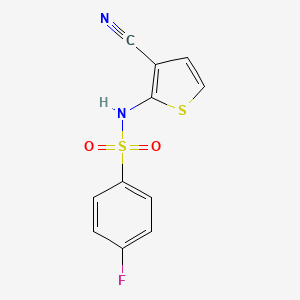

N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide

Description

N-(3-Cyano-2-thienyl)-4-fluorobenzenesulfonamide (CAS: 338777-49-4) is a sulfonamide derivative with the molecular formula C₁₁H₇FN₂O₂S₂ and a molecular weight of 282.31 g/mol . The compound features a fluorinated benzene ring linked to a sulfonamide group, which is further connected to a 3-cyano-substituted thiophene moiety.

Its structural uniqueness lies in the juxtaposition of the thienyl-cyano group and the fluorobenzenesulfonamide, which may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2S2/c12-9-1-3-10(4-2-9)18(15,16)14-11-8(7-13)5-6-17-11/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLUCPVPPCRVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-thiophene with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the sulfonamide moiety are key functional groups that interact with biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Dopamine Receptor Agonism

Compounds 33, 34, and 35 () are pramipexole derivatives containing a 4-fluorobenzenesulfonamide group. Unlike the target compound, these feature a tetrahydrobenzo[d]thiazol-6-yl moiety and a hydroxycyclobutyl ring. For example, 33 (N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide) demonstrated potent dopamine D3 receptor agonism (EC₅₀ = 2.3 nM) . The additional complexity in these structures likely enhances receptor specificity but reduces synthetic accessibility compared to the simpler thienyl-cyano derivative.

Xanthone-Based Sulfonamides

N-(1,8-Dihydroxy-9-oxo-9H-xanthen-3-yl)-4-fluorobenzenesulfonamide (9c) () replaces the thienyl group with a xanthone core , resulting in a higher molecular weight (MW ~400 g/mol) and altered solubility (Rf = 0.30 in petroleum ether:EtOAc). The xanthone moiety imparts rigidity and may enhance interactions with phosphoglycolylation targets .

Quinoline-Linked Sulfonamides

In , 23c (N-((4-((4-Bromophenyl)amino)-6-methoxy-2-methylquinolin-3-yl)carbamoyl)-4-fluorobenzenesulfonamide) and 23d incorporate a quinoline scaffold with a urea linker. The quinoline group introduces π-π stacking capabilities absent in the thienyl-based target compound.

Pyridine and Benzothiazole Derivatives

- N-(4-Chlorobenzyl)-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluorobenzenesulfonamide () shares the cyano group but replaces thiophene with a pyridine ring. This substitution increases polarity (mp = 86–92°C) and introduces a trifluoromethyl group, enhancing metabolic resistance .

- N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (4) () uses a benzothiazole heterocycle, contributing to its high melting point (274–278°C) and IR absorption at 1650 cm⁻¹ (C=N stretch) .

Pharmacologically Active Analogues

- LSN2424100 (), an orexin-2 receptor antagonist, features a biphenyl-imidazole group. Despite sharing the 4-fluorobenzenesulfonamide core, its bulkier substituents result in distinct pharmacokinetic properties (e.g., IP administration in rodents) .

Data Table: Key Comparisons

*Estimated based on structural complexity.

Key Findings and Insights

Role of Fluorine : The 4-fluoro substituent on the benzene ring is a common feature, enhancing electronegativity and binding to hydrophobic pockets in targets (e.g., dopamine D3 receptors , orexin-2 receptors ).

Heterocycle Impact: Thiophene (target compound): Offers moderate electron-withdrawing effects and synthetic versatility. Xanthone/Quinoline (–4): Introduces rigidity and extended conjugation for target engagement.

Biological Activity : Structural variations drastically alter target specificity, e.g., dopamine vs. orexin receptors, despite shared sulfonamide cores.

Physicochemical Properties : Bulky groups (e.g., adamantane ) increase lipophilicity but may reduce solubility, whereas polar substituents (e.g., urea in ) enhance water interaction.

Biological Activity

N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

- Molecular Formula : C10H8FN2O2S

- Molar Mass : Approximately 232.25 g/mol

- Functional Groups :

- Cyano group (–C≡N)

- Fluorobenzene moiety

- Sulfonamide group (–SO₂NH₂)

The presence of these groups contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways related to inflammation and microbial resistance. The cyano and fluorine substituents enhance the compound's binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exert anti-inflammatory effects.

- Antimicrobial Activity : The structural characteristics may allow it to disrupt bacterial cell wall synthesis or function as an antibacterial agent against pathogens such as Staphylococcus aureus.

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. The introduction of fluorine atoms generally increases lipophilicity and enhances biological availability. In similar compounds, modifications at the cyano or thienyl positions have been shown to significantly affect antimicrobial activity.

Key Findings:

- Fluorine Substitution : Enhances binding affinity and reduces mutagenicity.

- Cyano Group : Contributes to pharmacological properties by potentially modulating receptor interactions.

Case Studies

While specific case studies on this compound are sparse, research on structurally related compounds provides insights into its potential applications:

- Anti-inflammatory Studies : Compounds with similar sulfonamide structures have shown promise in reducing inflammation markers in vitro.

- Antibacterial Research : Investigations into fluoroaryl derivatives indicate that modifications can lead to enhanced antibacterial properties, supporting further exploration of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.